molecular formula C5H2F3N3S B181477 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile CAS No. 151729-42-9

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

Cat. No.: B181477
CAS No.: 151729-42-9
M. Wt: 193.15 g/mol
InChI Key: APPKJRRASVSBHQ-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS: 151729-42-9) is a valuable chemical building block in scientific research, recognized for its dual functional groups and the presence of a trifluoromethyl group. Its molecular formula is C5H2F3N3S, with a molecular weight of 193.15 g/mol . This compound is typically supplied as a solid and must be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . The primary research value of this compound lies in its role as a versatile precursor in organic synthesis, particularly in the construction of more complex nitrogen- and sulfur-containing heterocycles. A significant application is its use as a key intermediate in the synthesis of fungicides, such as thifluzamide, showcasing its importance in the development of agrochemicals . Furthermore, carbonitrile derivatives similar to this compound are actively explored in pharmaceutical research for constructing molecular scaffolds with potential biological activity, including in the development of novel anticancer agents . The carbonitrile and amino groups on the thiazole ring offer multiple sites for chemical modification, enabling researchers to create diverse libraries of compounds for drug discovery and material science. Handling and Usage: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, and is not for use in humans or animals. Safety Information: Please refer to the corresponding Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before use.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)12-4(10)11-3/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKJRRASVSBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(S1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595987
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151729-42-9
Record name 2-Amino-4-(trifluoromethyl)-5-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151729-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Chlorination with Sulfuryl Chloride

Trifluoroacetic ethyl acetoacetate undergoes chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions. Key parameters include:

  • Molar ratio : 0.92–0.98:1 (SO₂Cl₂ to trifluoroacetic ethyl acetoacetate).

  • Temperature : −15°C to −5°C during addition, followed by gradual warming to 5–15°C.

  • Reaction time : 10–18 hours.

This step yields 2-chloro-trifluoroacetic ethyl acetoacetate, with unreacted starting material recovered via vacuum distillation.

Step 2: Cyclization with Thioacetamide

The chlorinated intermediate reacts with thioacetamide in dehydrated ethanol under reflux:

  • Molar ratio : 1.02–1.06:1 (thioacetamide to chlorinated intermediate).

  • Solvent ratio : 2.0–3.2:1 (ethanol to intermediate by weight).

  • Reaction time : 8–12 hours.

Cyclization forms the thiazole core, with the nitrile group introduced via the reaction medium.

Step 3: Hydrolysis and Neutralization

The cyclized product is hydrolyzed using aqueous sodium hydroxide (15% w/v), followed by neutralization with concentrated HCl to pH 1. This step yields the final product with a melting point of 163–166°C and HPLC purity >98% .

Table 1: Representative Yields and Conditions from Patent Examples

ParameterExample 3Example 4
Starting Material (mol)0.200.20
SO₂Cl₂ (mol)0.1890.195
Reaction Time (h)1310
Yield (%)92.291.7
Purity (HPLC, %)98.799.0

Comparative Analysis of Methodologies

Efficiency and Scalability

  • The chlorination-cyclization-hydrolysis route offers higher yields (>90%) and industrial scalability due to straightforward purification (e.g., vacuum distillation).

  • Michael addition-based routes are more versatile for structural analogs but require precise control over stereochemistry and reaction kinetics.

Optimization Strategies for Enhanced Yield

Temperature and Stoichiometry

  • Chlorination : Sub-zero temperatures minimize side reactions (e.g., over-chlorination).

  • Cyclization : Excess thioacetamide (1.02–1.06 equiv) ensures complete conversion.

Solvent Selection

  • Ethanol : Balances solubility and boiling point for reflux conditions. Alternatives like acetonitrile may improve kinetics but increase costs.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Enable precise temperature control during chlorination.

  • Automated Neutralization Systems : Reduce variability in pH adjustment during hydrolysis.

Quality Control

  • In-Process Analytics : HPLC monitoring ensures intermediate purity.

  • Crystallization : Ethanol-acetone mixtures yield high-purity final products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiazole Carbonitrile Family

(a) 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile (CAS 952753-59-2)
  • Structure : Thiazole core with 4-fluorophenyl at position 4 and carbonitrile at position 4.
  • Properties : Molecular weight = 219.24 g/mol; boiling point = 453.2°C; density = 1.4 g/cm³ .
(b) Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 344-72-9)
  • Structure : Ethyl ester at position 5 instead of carbonitrile.
  • Properties : Similarity score = 0.81 to the target compound .
  • Comparison : The ester group (-COOEt) increases hydrophilicity compared to the nitrile, which may reduce membrane permeability in pharmaceutical applications.
(c) Methyl 2-Amino-5-(trifluoromethyl)thiazole-4-carboxylate (CAS 1086375-61-2)
  • Structure : Trifluoromethyl at position 5 and methyl ester at position 3.

Pyrimidine and Pyrazole Derivatives

(a) 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6)
  • Structure : Pyrimidine-thiazole hybrid with morpholine-carbonylphenyl substituents.
  • Synthesis: Derived from dimethylamino acrylonitrile and substituted guanidines .
  • Comparison : The pyrimidine-thiazole fusion expands π-conjugation, likely enhancing kinase inhibition activity compared to simpler thiazoles.
(b) 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d)
  • Structure : Pyrazole core with thiadiazole-thioether and phenyl groups.
  • Properties : Molecular weight = 371.1 g/mol; melting point = 191.8°C .
  • Comparison : The pyrazole-thiadiazole scaffold introduces sulfur-rich regions, which may improve metal-binding properties but reduce stability under oxidizing conditions.

Substituent Impact on Physicochemical Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Boiling Point (°C) Notable Properties
2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile Thiazole -CF₃ (position 4), -CN (position 5) ~207 (estimated) N/A High lipophilicity, metabolic stability
2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile Thiazole 4-fluorophenyl (position 4) 219.24 453.2 Enhanced π-π interactions
Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Thiazole -CF₃ (position 4), -COOEt (position 5) 254.22 N/A Increased hydrophilicity
5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile (5c) Pyrazole Benzothiazole-thioether ~346 (estimated) N/A Sulfur-rich, potential protease inhibition

Functional and Application Differences

  • Pharmaceutical Potential: Thiazole carbonitriles with -CF₃ (e.g., target compound) are prioritized in kinase inhibitor development due to their ability to penetrate lipid bilayers and resist oxidative metabolism .
  • Agrochemical Applications : Pyrazole-thiadiazole derivatives (e.g., 7d) show promise as herbicides, leveraging their sulfur-mediated redox activity .
  • Electronic Materials : The extended conjugation in pyrimidine-thiazole hybrids (e.g., Compound 6) may suit organic semiconductor applications .

Key Research Findings

  • Synthetic Flexibility : Thiazole carbonitriles are synthesized via cyclization reactions, with substituent positions dictating reaction yields. For example, ethyl ester derivatives achieve 18% yields under optimized conditions .
  • Biological Activity : The trifluoromethyl group in the target compound enhances binding affinity to ATP pockets in kinases by 3–5 fold compared to methyl or phenyl analogs .
  • Stability : Carbonitriles exhibit superior thermal stability (decomposition >250°C) compared to ester derivatives, which degrade at lower temperatures .

Biological Activity

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS No. 151729-42-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring system, along with the trifluoromethyl group, contributes to its unique chemical properties and biological efficacy. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study focused on the 2-aminothiazole series demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for various analogs were found to be sub-micromolar, highlighting their potential as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μM)Target Pathogen
This compound0.70M. tuberculosis
Thiadiazole derivative4.5M. tuberculosis
Other thiazole analogsVariesVarious bacteria

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. In particular, the structural modifications at the 2 and 4 positions of the thiazole ring have been shown to influence cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Table 2: Anticancer Activity of Thiazole Derivatives

CompoundIC50 (μM)Cancer Cell Line
This compound10–30Human glioblastoma U251
Indole-linked thiazolesVariesVarious cancer cell lines
Thiadiazole derivativesVariesVarious cancer cell lines

The mechanism by which 2-amino thiazoles exert their biological effects often involves interaction with specific molecular targets. For example, studies have suggested that these compounds may inhibit key enzymes or disrupt cellular pathways critical for pathogen survival or cancer cell proliferation. The precise mechanism for this compound remains to be fully elucidated but is likely related to its structural features that allow for effective binding to target proteins.

Case Study: Antitubercular Activity

In a study examining a series of thiazole derivatives, researchers synthesized multiple analogs to assess their activity against M. tuberculosis. The results showed that modifications at the C-2 position significantly impacted antibacterial efficacy, with certain derivatives achieving MICs as low as 0.70 μM. This indicates a strong potential for developing new treatments for tuberculosis using this class of compounds .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer potential of thiazoles revealed that specific substitutions at the phenyl ring enhanced cytotoxicity against glioblastoma cells. The presence of electron-withdrawing groups at strategic positions was found to increase potency, suggesting that further optimization could lead to more effective anticancer agents .

Q & A

Q. What are the critical considerations in synthesizing 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with cyclization of thiourea derivatives with α-halo ketones to form the thiazole core. The trifluoromethyl group is introduced via nucleophilic substitution or fluorination reactions. Key considerations include:

  • Reagent selection : Use of trifluoromethylating agents like TMSCF₃ or Ruppert–Prakash reagent to ensure regioselectivity .
  • Temperature control : Exothermic reactions require gradual addition of reagents to avoid side products.
  • Purification : Column chromatography or recrystallization to isolate the nitrile-functionalized product .

Q. How is this compound characterized for structural validation?

Methodological Answer: A combination of spectroscopic and analytical techniques is used:

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm the trifluoromethyl group and thiazole ring substitution patterns.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • X-ray crystallography : For unambiguous confirmation of the amino and nitrile group orientations .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening focuses on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging the nitrile group’s electrophilic properties .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for efficient trifluoromethylation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Flow chemistry : Continuous reactors to mitigate exothermic risks and improve reproducibility .

Q. What computational approaches are effective for predicting its binding affinity to biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina to model interactions with enzyme active sites (e.g., kinases).
  • MD simulations : GROMACS or AMBER to study stability of ligand-protein complexes over time.
  • QSAR models : Regression analysis correlating substituent electronic parameters (Hammett constants) with bioactivity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-response validation : Replicate assays across multiple labs with standardized protocols.
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with assays.
  • Target specificity : CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .

Q. What strategies address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvent systems : PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug design : Mask the nitrile group with hydrolyzable esters to improve bioavailability .

Q. How to analyze structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified amino groups (e.g., alkylation, acylation).
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Electron-withdrawing effects : Assess the trifluoromethyl group’s impact on electron density via DFT calculations .

Data-Driven Insights

  • Bioactivity Trends : Derivatives with electron-deficient thiazole cores show 3–5× higher kinase inhibition compared to non-fluorinated analogs .
  • Synthetic Yields : Optimized Pd-catalyzed trifluoromethylation improves yields from 45% to 78% under inert conditions .

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